3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide is a chemical compound with the molecular formula C7H12N4O. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide typically involves the cyclization of appropriate precursors. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to achieve the required product quality .
Chemical Reactions Analysis
Types of Reactions
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles with different functional groups .
Scientific Research Applications
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. The compound may inhibit enzymes or disrupt cellular functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in cancer treatment, also containing a triazole ring.
Flupoxam: An agrochemical with a triazole moiety.
Uniqueness
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-9-10-7(11(5)2)4-3-6(8)12/h3-4H2,1-2H3,(H2,8,12) |
InChI Key |
SSHCOLNHUFWZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.